molecular formula C21H21N3O3S B2431371 N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034433-39-9

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2431371
CAS RN: 2034433-39-9
M. Wt: 395.48
InChI Key: ZESNRUVZQGGEAZ-UHFFFAOYSA-N
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Description

N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a chemical compound that has been extensively studied in the field of scientific research. This compound is commonly referred to as BPN14770 and has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Pharmacological Activities

Compounds structurally related to N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide have been explored for their pharmacological activities. For instance, sulfonamidophenylethylamide analogues have been investigated as potential cardiac myosin activators, offering a novel approach to treating systolic heart failure. Such compounds show selective action on cardiac myosin over skeletal and smooth muscle myosin, suggesting a promising direction for heart failure therapy (Manickam et al., 2019).

Chemical Synthesis and Ligand Behavior

In the realm of chemical synthesis, N-substituted bipyridines and phenylsulfonamides serve as critical intermediates and ligands. Their roles in catalyzing reactions, binding to metals, and contributing to the formation of complex structures are well-documented. For example, studies on the dearomatization of transition metal-coordinated N-heterocyclic ligands have shown that these compounds can undergo significant transformations, leading to novel reactivity patterns and the synthesis of complex molecules (Arevalo et al., 2016).

Molecular Interactions and Mechanistic Insights

Research on compounds with a similar structural framework provides insights into molecular interactions and mechanistic actions, such as the inhibition of phospholipase A2 by sulfonamide derivatives. This enzyme plays a role in inflammatory processes, and its inhibition could lead to therapeutic applications for conditions characterized by inflammation (Oinuma et al., 1991).

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-28(26,27)19-5-2-16(3-6-19)4-7-21(25)24-15-17-8-13-23-20(14-17)18-9-11-22-12-10-18/h2-3,5-6,8-14H,4,7,15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESNRUVZQGGEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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